Product packaging for 4-Methyl-5-(2-nitrooxy-ethyl)-thiazole(Cat. No.:CAS No. 252568-49-3)

4-Methyl-5-(2-nitrooxy-ethyl)-thiazole

Cat. No.: B6596599
CAS No.: 252568-49-3
M. Wt: 188.21 g/mol
InChI Key: SPXXSCWWBQGVLL-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Thiazole (B1198619) Heterocycle in Chemical Biology

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a fundamental scaffold in the field of chemical biology and medicinal chemistry. nih.govdrugbank.comwisdomlib.org Its significance was first established with the discovery of its presence in essential natural products. Notably, it forms a core component of thiamine (B1217682) (Vitamin B1), a vital coenzyme in cellular metabolism, and is part of the structure of penicillin, the first widely effective antibiotic. eurekaselect.comresearchgate.netkuey.net

The versatility of the thiazole nucleus has made it a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govdrugbank.com This has led to its incorporation into a wide array of synthetic drugs with diverse therapeutic applications. nih.govglobalresearchonline.net Thiazole derivatives have been developed as:

Antimicrobial agents (e.g., Sulfathiazole) eurekaselect.com

Antiretroviral drugs (e.g., Ritonavir) eurekaselect.comkuey.net

Antifungal compounds (e.g., Abafungin) eurekaselect.com

Anticancer agents (e.g., Dasatinib, Tiazofurin) kuey.netnih.gov

Anti-inflammatory drugs (e.g., Meloxicam) wikipedia.org

The widespread application of the thiazole ring is due to its unique electronic properties and its ability to engage in various biological interactions. wikipedia.org Researchers have extensively modified the thiazole ring at different positions to create libraries of compounds, leading to the identification of numerous agents with significant pharmacological activity. nih.gov As of early 2023, more than 90 derivatives containing the thiazole ring were reported to be under clinical investigation for treating a variety of diseases. nih.govdrugbank.com

The Nitrooxyethyl Moiety: A Functional Group in Pharmacological Research

The nitrooxyethyl moiety is a functional group belonging to the class of organic nitrates. biopharmanotes.com Organic nitrates have been used in cardiovascular therapy for over a century and are recognized as potent vasodilators. biopharmanotes.commdpi.com Their primary pharmacological action stems from their ability to serve as exogenous donors of nitric oxide (NO). biopharmanotes.com

The mechanism of action involves the intracellular conversion of the organic nitrate (B79036) to nitric oxide. biopharmanotes.comnih.gov NO then activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells. biopharmanotes.com Elevated cGMP leads to the dephosphorylation of myosin light chains, resulting in muscle relaxation and vasodilation. biopharmanotes.com This process primarily affects large veins, which reduces cardiac preload (the load on the heart before contraction), and to a lesser extent, arteries, which can reduce afterload (the resistance the heart pumps against). mdpi.comnih.gov

In modern pharmacological research, the nitrooxyethyl group is often incorporated into the structure of other drugs to create hybrid compounds. mdpi.comnih.gov This strategy aims to combine the therapeutic effects of the parent drug with the beneficial actions of NO. For instance, attaching a nitrooxyethyl moiety to non-steroidal anti-inflammatory drugs (NSAIDs) has been explored as a way to create agents that are safer for the gastrointestinal system. mdpi.com The NO released from the moiety can have protective effects on the gastric mucosa, counteracting some of the common side effects of NSAIDs. This approach has also been used to design novel cardioselective agents and other targeted therapies. nih.govnih.gov

Academic Research Trajectory of 4-Methyl-5-(2-nitrooxy-ethyl)-thiazole

The specific compound this compound, also identified in scientific literature as 2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate (NMZM), has been a subject of targeted academic inquiry, particularly in the field of neuropharmacology. smolecule.com Research has focused on its potential as a therapeutic agent for neurodegenerative conditions like Alzheimer's disease. smolecule.com

NMZM is a derivative of clomethiazole (CMZ), a sedative medication. smolecule.com The research trajectory has explored whether the addition of the nitrooxyethyl moiety could confer neuroprotective properties and improve cognitive function. smolecule.com

Detailed Research Findings:

Studies have suggested that this compound may offer several benefits in the context of Alzheimer's disease research, including potential neuroprotective properties and the ability to reverse cognitive deficits. smolecule.com The proposed mechanism of action centers on its interaction with the GABAergic system in the brain. smolecule.com

GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter, and its receptors play a critical role in learning and memory. smolecule.com Research indicates that NMZM can modulate the response of these receptors to GABA, particularly enhancing the response at lower GABA concentrations. smolecule.com This is potentially relevant in Alzheimer's disease, where GABA levels might be diminished. Furthermore, investigations suggest that NMZM may bind to the same site on GABA receptors as the modulator drug etomidate, a finding that could inform the development of new drugs targeting this specific receptor site for neuroprotection. smolecule.com

Below are tables summarizing the compound's properties and key research findings based on available data.

Table 1: Properties of this compound

Property Value
Molecular Formula C₆H₈N₂O₃S
Molecular Weight ~188.204 g/mol
Synonym 2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate (NMZM)
Parent Compound Clomethiazole (CMZ) Derivative

| Functional Groups | Thiazole ring, Nitrooxyethyl moiety |

Table 2: Summary of Academic Research on this compound

Research Area Key Findings
Potential Therapeutic Application Alzheimer's Disease (AD) smolecule.com
Observed Potential Effects Reversal of cognitive deficits, Neuroprotection smolecule.com
Proposed Mechanism of Action Modulation of GABA (gamma-aminobutyric acid) receptors smolecule.com
Specific Receptor Interaction Enhances GABA receptor response, especially at low GABA concentrations smolecule.com

| Potential Binding Site | May bind to the etomidate site on GABA receptors smolecule.com |

Table 3: Mentioned Compound Names

Compound Name
This compound
2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate (NMZM)
Abafungin
Clomethiazole (CMZ)
Dasatinib
Etomidate
Meloxicam
Penicillin
Ritonavir
Sulfathiazole
Thiamine (Vitamin B1)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O3S B6596599 4-Methyl-5-(2-nitrooxy-ethyl)-thiazole CAS No. 252568-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-5-6(12-4-7-5)2-3-11-8(9)10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXXSCWWBQGVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCO[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252568-49-3
Record name GT-1061 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252568493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GT-1061 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUZ92BN9PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for 4 Methyl 5 2 Nitrooxy Ethyl Thiazole

Regiospecific Nucleophilic Substitution Strategies

The synthesis of the core thiazole (B1198619) structure often begins with the precursor, 4-methyl-5-(2-hydroxyethyl)-thiazole. A key strategy for its synthesis involves the Hantzsch thiazole synthesis, a classic condensation reaction. However, to achieve the desired substitution pattern in a regiospecific manner, alternative strategies employing nucleophilic substitution are often employed.

One such approach involves the reaction of a suitable C3 synthon, which already contains the hydroxyethyl (B10761427) side chain, with a thioamide. For instance, the reaction of 3-chloro-3-acetylpropyl alcohol with thioformamide (B92385) can yield 4-methyl-5-(2-hydroxyethyl)-thiazole. The regiochemistry is dictated by the electrophilic centers on the chloro-ketone, where the sulfur of the thioformamide attacks the carbonyl carbon, and the nitrogen attacks the carbon bearing the chlorine atom, leading to the desired 5-substituted thiazole.

Another documented method utilizes the reaction of 3-acetylpropyl alcohol with thiourea (B124793) under acidic conditions. google.com This is followed by a sequence of oxidation and diazotization to arrive at the target hydroxyethyl thiazole. google.com The regiospecificity in this case is controlled by the initial condensation reaction.

Optimized Condensation Reaction Protocols for Thiazole Ring Formation

The formation of the thiazole ring is a critical step, and its efficiency is highly dependent on the reaction conditions. The Hantzsch synthesis, the condensation of an α-haloketone and a thioamide, remains a fundamental protocol. Optimization of this reaction for the synthesis of the precursor, 4-methyl-5-(2-hydroxyethyl)-thiazole, involves careful control of temperature, solvent, and reaction time to maximize yield and minimize side products.

For example, a patented method describes the reaction of 3-acetylpropyl alcohol with thiourea at temperatures between 78-100°C for 3-8 hours in a suitable solvent under acidic conditions. google.com The subsequent work-up, involving pH adjustment and extraction, is crucial for isolating the intermediate that leads to the final thiazole product. google.com Another approach describes the synthesis starting from 2-acetylbutyrolactone, which undergoes chlorination and hydrolysis to form 3-acetyl chloride propyl alcohol, followed by condensation with an ammonium (B1175870) salt and subsequent oxidation to yield the desired thiazole.

Parameter Condition Range Reference
Temperature78-100 °C google.com
Reaction Time3-8 hours google.com
pH8.5-10.5 (after initial reaction) google.com

Green Chemistry Approaches in 4-Methyl-5-(2-nitrooxy-ethyl)-thiazole Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied at various stages.

For the thiazole ring formation, environmentally benign methods are being explored. These include the use of greener solvents, catalysts, and energy sources. acs.org For instance, microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption. acs.org The use of water as a solvent, where feasible, is a key green chemistry approach. acs.org

In the nitration step, the development of recyclable nitrating reagents, as seen in mechanochemical methods, aligns with green chemistry principles by minimizing waste. nih.gov The avoidance of harsh acidic conditions, typical in older nitration methods, also contributes to a greener process. The one-pot synthesis of alkyl nitrates from alcohols under neutral conditions further represents a more sustainable alternative. tandfonline.com

Analytical Validation of Synthetic Pathways

The structural elucidation and purity assessment of this compound and its intermediates are crucial for validating the synthetic pathway. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. For the final product, one would expect to see characteristic signals for the methyl group, the ethyl side chain with its methylene (B1212753) groups shifted due to the electron-withdrawing nitrooxy group, and the thiazole ring protons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The presence of the nitrooxy group would be confirmed by strong absorption bands corresponding to the N-O stretching vibrations, typically in the regions of 1650-1600 cm⁻¹ and 1285-1250 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Chromatographic Techniques: Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of reactions and to assess the purity of the final product.

The combination of these analytical methods provides a comprehensive validation of the synthetic route and confirms the structure and purity of the synthesized this compound.

Investigations into the Biological Activity Spectrum of 4 Methyl 5 2 Nitrooxy Ethyl Thiazole

Evaluation of Antimicrobial Properties

Scientific literature to date has not provided specific data on the antimicrobial properties of 4-Methyl-5-(2-nitrooxy-ethyl)-thiazole. While the broader class of thiazole (B1198619) derivatives has been investigated for such effects, research focusing solely on this particular compound is not publicly available.

Preclinical Assessment of Anticancer Potential

There is currently a lack of preclinical data evaluating the anticancer potential of this compound. Studies on other thiazole-containing molecules have shown promise in this area, but specific investigations into the cytotoxic or anti-proliferative effects of this compound on cancer cell lines have not been reported in the available scientific literature.

Examination of Anti-inflammatory Modulatory Effects

Investigations into the direct anti-inflammatory modulatory effects of this compound are limited. However, some of its neuroprotective mechanisms suggest a potential role in modulating inflammatory pathways within the central nervous system. For instance, studies on W1302, a hydrochloride salt of the compound, have shown that it can inhibit the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.com This pathway is a key regulator of inflammation.

Neuroprotective Efficacy Studies

Significant research has been conducted on the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases like Alzheimer's and vascular dementia.

Reversal of Cognitive Deficits in Experimental Models

Studies have demonstrated the potential of this compound and its derivatives to ameliorate cognitive impairments in various preclinical models.

The maleate (B1232345) salt, NMZM, has been shown to improve learning and memory by protecting against scopolamine-induced depression of long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. mdpi.com In studies involving rats with chronic cerebral hypoperfusion, the hydrochloride salt, W1302, demonstrated a significant improvement in spatial learning and memory deficits. mdpi.com

Experimental ModelCompound VariantObserved Cognitive Improvement
Scopolamine-induced LTP suppression in ratsNMZMAlleviation of LTP suppression in the dentate gyrus. mdpi.com
Chronic cerebral hypoperfusion in hypertensive ratsW1302Stronger improvement in spatial learning and memory deficits compared to nimodipine. mdpi.com

Neuronal Safeguarding Mechanisms and Cellular Integrity

The neuroprotective effects of this compound are attributed to several interconnected mechanisms that preserve neuronal function and integrity.

A primary mechanism is the potentiation of GABAA receptors. mdpi.com NMZM has been found to positively modulate the response of these receptors to GABA, which is the main inhibitory neurotransmitter in the brain. mdpi.com This action is believed to contribute to its neuroprotective effects. mdpi.com The binding site for NMZM on the GABAA receptor appears to be the same as that of etomidate. mdpi.com

Furthermore, as a nitric oxide (NO) donor, W1302 has been shown to increase the production of NO and cyclic guanosine (B1672433) monophosphate (cGMP) in the brain. mdpi.com This signaling cascade is crucial for neuronal function and vascular health. The compound also mitigates oxidative stress by restoring mitochondrial membrane potential, increasing ATP production, and reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com

Mechanism of ActionCompound VariantKey Findings
GABAA Receptor ModulationNMZMPotentiates the response of GABAA receptors to GABA. mdpi.com
Nitric Oxide DonationW1302Increases NO and cGMP production in the brain. mdpi.com
Oxidative Stress ReductionW1302Restores mitochondrial membrane potential and increases ATP production. mdpi.com
Anti-inflammatory SignalingW1302Inhibits the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.com

Molecular Mechanisms and Pharmacological Target Elucidation

Analysis of Neurotransmitter Receptor Interactions

The primary neurotransmitter system implicated in the action of 4-Methyl-5-(2-nitrooxy-ethyl)-thiazole is the GABAergic system. nih.gov Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A receptors, are crucial for regulating neuronal excitability. semanticscholar.org

This compound has been shown to modulate the GABAergic system. nih.gov Specifically, its maleate (B1232345) salt, NMZM, acts on GABA-A receptors. nih.gov While it directly activates these receptors in a weak manner, its more significant action is the potentiation of the GABA-A receptor response to GABA. nih.gov This indicates that the compound is a positive allosteric modulator of GABA-A receptors. nih.gov

Data regarding the specific interaction of this compound with different GABA-A receptor subtypes is not extensively available in the current scientific literature. GABA-A receptors are pentameric structures composed of various subunit combinations (e.g., α1-6, β1-3, γ1-3), and this composition determines their pharmacological properties. nih.govmdpi.com The subtype specificity of a modulator is critical as different subtypes are associated with distinct physiological effects. semanticscholar.org For instance, α1-containing subtypes are linked to sedation, while α2/α3 subtypes are associated with anxiolysis. cardiff.ac.uk Without specific studies on the binding affinities of this compound to various receptor subtypes, a detailed profile of its subtype specificity cannot be constructed.

Research has demonstrated that NMZM positively modulates GABA-A receptors, enhancing the response to GABA. nih.gov This potentiation is more pronounced at lower concentrations of GABA (1 and 3 μmol/L) compared to higher concentrations (10 and 30 μmol/L). nih.gov The EC50 value for this positive modulation by NMZM was determined to be 465 μmol/L in the presence of 3 μmol/L GABA. nih.gov Furthermore, NMZM was observed to enhance GABA-induced currents even in the presence of other positive allosteric modulators like diazepam and pentobarbital. nih.gov

Table 1: Potentiation of GABA Response by NMZM
GABA ConcentrationEffect of NMZMEC50 of NMZM
Low (1, 3 μmol/L)Significant Potentiation465 μmol/L (at 3 μmol/L GABA)
High (10, 30 μmol/L)Less Significant Potentiation

Investigation of Signal Transduction Pathways

The hydrochloride salt of the compound, W1302, has been shown to exert its effects through the modulation of specific signal transduction pathways. Research indicates that W1302 can significantly inhibit the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov This inhibition is linked to a decrease in the expression of tumor necrosis factor-alpha (TNF-α) and the activity of inducible nitric oxide synthase (iNOS). nih.gov The modulation of the NF-κB pathway appears to be mediated by the release of nitric oxide (NO) from the compound, which subsequently leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) production. nih.gov

Table 2: Effect of W1302 on Signal Transduction Pathways
Pathway/MoleculeEffect of W1302Associated Outcome
Nitric Oxide (NO)Increased Production-
cGMPIncreased Production-
NF-κB Signaling PathwayInhibitionDecreased TNF-α expression and iNOS activity

Enzyme Kinetics and Inhibition Studies

Currently, there is no publicly available research detailing the specific enzyme kinetics or inhibition studies for this compound.

Ligand-Target Docking and Molecular Dynamics Simulations

As of now, there are no published molecular docking or molecular dynamics simulation studies specifically investigating the interaction of this compound with its pharmacological targets, such as the GABA-A receptor. Such computational studies are valuable for visualizing binding modes and understanding the thermodynamics of ligand-receptor interactions. nih.gov

Structure Activity Relationship Sar Studies and Derivative Synthesis

Design and Synthesis of 4-Methyl-5-(2-nitrooxy-ethyl)-thiazole Analogs and Derivatives

The fundamental design of analogs for this compound revolves around its identity as a nitric oxide-releasing agent. The core scaffold consists of a thiazole (B1198619) ring, which provides a stable platform, and a nitrooxyethyl moiety, which serves as the functional group responsible for NO donation. google.com The synthesis of the parent compound and its derivatives generally begins with the corresponding alcohol precursor, 4-methyl-5-(2-hydroxyethyl)thiazole.

The critical step in the synthesis is the esterification of the primary alcohol to form the organic nitrate (B79036). A common and effective method involves the reaction of the alcohol with a suitable nitrating agent. For instance, treating the precursor 4-methyl-5-(2-hydroxyethyl)thiazole with silver nitrate in the presence of a reagent like triphenylphosphine (B44618) and tetrabromomethane can yield the desired this compound. mdpi.com This synthetic route is adaptable for creating a variety of derivatives by starting with modified alcohol precursors.

The design of new analogs focuses on two primary areas of the molecule: the thiazole nucleus and the nitrooxyethyl side chain. The objective is to modulate the electronic and steric properties of the molecule to fine-tune its NO-releasing capabilities and its interaction with biological systems. semanticscholar.org

Systematic Modification of the Thiazole Ring Substituents

The thiazole ring is a versatile scaffold found in numerous FDA-approved drugs, and its substitution pattern significantly influences biological activity. sciencescholar.usmdpi.com In this compound, the ring is substituted at the C4 and C5 positions. Systematic modifications are explored at the unoccupied C2 position and by altering the existing methyl group at C4.

Modification at the C2 Position: The C2 position of the thiazole ring is a common site for substitution to alter the molecule's properties. Introducing various functional groups, such as amino, alkyl, or aryl moieties, can impact the compound's polarity, lipophilicity, and ability to form hydrogen bonds. nih.gov SAR studies on other thiazole series have shown that introducing electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., methoxy) onto an aryl substituent at the C2 position can be beneficial for biological activity. nih.gov For example, the presence of a 2-aminothiazole (B372263) moiety is considered essential for the DNA gyrase inhibitory activity in some classes of antibiotics, as it provides a key acceptor-donor interaction pattern. nih.gov

Modification at the C4 Position: The methyl group at the C4 position contributes to the molecule's lipophilicity and steric profile. Replacing this methyl group with other alkyl groups (e.g., ethyl, propyl) or larger, more complex substituents can influence how the molecule fits into enzyme binding pockets or crosses cell membranes. Studies on different thiazole-based compounds have indicated that substituents larger than a methyl group at this position can be well-tolerated and that lipophilic groups may lead to improved results. nih.gov

Influence of Substituents on Metabolism: The nature of substituents on the thiazole ring can also affect the metabolic stability of the compound. For instance, research comparing the toxicity of different non-steroidal anti-inflammatory drugs (NSAIDs) revealed that the presence of a methyl group on the thiazole ring can significantly alter the molecule's bioactivation pathway, potentially reducing toxicity. researchgate.net This highlights the importance of substituent choice in designing safer drug candidates.

Exploration of Variations in the Nitrooxyethyl Side Chain

The nitrooxyethyl side chain is the pharmacophore responsible for releasing nitric oxide. Its structure is a critical determinant of the rate, duration, and mechanism of NO release. Variations in this chain are a key strategy for optimizing the therapeutic profile of the parent compound.

Alkyl Chain Length and Branching: The length of the alkyl linker between the thiazole ring and the nitrooxy group can be varied. Synthesizing analogs with nitrooxy-methyl, -propyl, or -butyl chains allows for a systematic study of how chain length affects lipophilicity and NO-releasing kinetics. Longer chains may increase lipid solubility, potentially enhancing cell membrane permeability, but could also alter the metabolic pathway. Introducing branches onto the alkyl chain can create steric hindrance, which may influence the rate of enzymatic breakdown and subsequent NO release.

Alternative NO-Donating Moieties: While the primary focus is on the nitrooxy group (-ONO2), other NO-donating functional groups could be explored. For example, thionitrites (S-nitrosothiols or RSNOs) are another important class of NO donors that are produced in biological systems. google.com Synthesizing an analog where the oxygen atom is replaced by a sulfur atom, forming a 4-Methyl-5-(2-thionitrito-ethyl)-thiazole, could lead to a different profile of NO release, storage, and transport.

Introduction of Multiple Nitrooxy Groups: For applications requiring a higher payload of nitric oxide, analogs featuring multiple nitrooxy groups could be designed. This would involve synthesizing precursors with longer, branched, or diol-containing side chains that can be subsequently nitrated.

The synthesis of these side-chain variants would follow similar chemical principles, starting from a suitably modified alcohol precursor which is then nitrated. mdpi.comnih.gov

Comparative Biological Profiling of Structural Analogs

The ultimate goal of synthesizing these diverse analogs is to compare their biological activities and establish a clear structure-activity relationship. This involves profiling each new compound in a battery of in vitro and in vivo assays to measure parameters such as the rate of NO release, enzyme inhibition, anti-inflammatory effects, or antimicrobial activity. mdpi.comnih.gov

The data gathered from these studies allow researchers to understand the precise structural requirements for optimal activity. For instance, it may be found that a C2-amino substituent on the thiazole ring combined with a nitrooxypropyl side chain results in the most potent and selective compound for a particular therapeutic target. This iterative process of design, synthesis, and biological testing is fundamental to the development of a successful drug candidate based on the this compound scaffold.

The following table summarizes the hypothetical SAR exploration based on the modification principles discussed:

Analog ModificationRationalePotential Impact on Biological Activity
Thiazole Ring Modifications
C2-Aryl substitutionModulate electronic properties and steric bulk. nih.govEnhanced receptor binding; altered potency.
C2-Amino substitutionIntroduce hydrogen bonding capability. nih.govIncreased water solubility; potential for new target interactions.
C4-Ethyl/Propyl substitutionIncrease lipophilicity and size. nih.govImproved membrane permeability; potential steric hindrance.
Side Chain Modifications
Nitrooxy-propyl/butyl chainIncrease lipophilicity and chain flexibility.Altered rate and duration of NO release; modified pharmacokinetics.
Branched alkyl chainIntroduce steric bulk near the ONO2 group.Slower enzymatic metabolism; prolonged NO release.
Thionitrite (-SNO) groupBioisosteric replacement for the -ONO2 group. google.comDifferent mechanism and profile of NO release.

Preclinical Efficacy and Translational Research Potential

In Vitro Pharmacological Characterization in Relevant Cell Lines

No specific in vitro studies on relevant cell lines for "4-Methyl-5-(2-nitrooxy-ethyl)-thiazole" were found. However, research on other thiazole (B1198619) derivatives highlights the diverse biological activities of this class of compounds. For instance, various thiazole derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. rsc.org Some have shown significant selective cytotoxicity and the ability to induce nitric oxide. rsc.org Additionally, certain thiazole derivatives have been investigated as inhibitors of cyclooxygenases (COX), with some showing potent inhibition of COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production. nih.gov For example, two novel thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol, were shown to inhibit COX-2 activity. nih.gov

In Vivo Efficacy Studies in Established Disease Models

Specific in vivo efficacy studies for "this compound" in established disease models have not been reported in the available literature. As a point of reference, other novel nitric oxide-donating hybrids have been evaluated in various models. For example, a series of NO-donating triazole/oxime hybrids demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov In the context of thiazole derivatives, an in vivo investigation of 3,4-dimethyl-5-(2-undecyloxyethyl)-1,3-thiazol-3-ium iodide confirmed its anticancer action by inhibiting mouse sarcoma S-180 tumor growth. rsc.org Furthermore, some thiazole derivatives have shown anti-inflammatory effects in a dorsal air pouch model of inflammation. nih.gov

Identification of this compound as a Lead Compound for Drug Discovery

There is no public information identifying "this compound" as a lead compound for drug discovery. The process of identifying a lead compound involves extensive screening and optimization, and if this compound is under investigation, the data is likely proprietary. A United States patent exists for "Thiazole-based nitric oxide donors having alkyl substituent(s) and uses thereof," which suggests that this class of compounds is of interest for therapeutic applications, but specific details on "this compound" as a lead are not provided. google.com

Bioavailability and Metabolism Considerations in Preclinical Settings

Information regarding the bioavailability and metabolism of "this compound" in preclinical settings is not available. Generally, the physicochemical and pharmacokinetic properties of thiazole and thiadiazole moieties can be tuned by chemical modifications to improve their drug-like characteristics. The precursor to the specified compound, 4-methyl-5-(2-hydroxyethyl)thiazole, is a known metabolite of thiamine (B1217682) (vitamin B1). chemicalbook.com However, the addition of the nitrooxy group would significantly alter its metabolic profile and bioavailability, necessitating specific studies that have not been published.

Future Research Directions and Advanced Methodologies

Application of Omics Technologies for Mechanistic Insights

A deep understanding of the molecular mechanism of 4-Methyl-5-(2-nitrooxy-ethyl)-thiazole is fundamental for its development. Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful toolkit for gaining comprehensive mechanistic insights. These approaches can reveal how the compound affects global cellular processes, identify its molecular targets, and uncover biomarkers for its efficacy.

Genomics and Transcriptomics: These technologies can be used to analyze changes in gene and RNA expression in cells or tissues upon treatment with the compound. This can help identify the signaling pathways and cellular processes modulated by this compound. For instance, transcriptomic analysis could reveal upregulation of genes involved in antioxidant responses or downregulation of pro-inflammatory genes, providing clues to its mechanism of action.

Proteomics: Proteomics studies the entire set of proteins in a biological system. By comparing the proteome of treated versus untreated cells, researchers can identify proteins that are differentially expressed or post-translationally modified. This can directly help in identifying the protein targets of the compound or its metabolites, including the released nitric oxide.

Metabolomics: This field involves the comprehensive analysis of metabolites in a biological sample. Metabolomic profiling can illustrate how this compound alters cellular metabolism, which is crucial for understanding its effects in diseases like cancer or metabolic disorders.

By integrating data from these different omics platforms, researchers can construct a detailed picture of the compound's biological effects, paving the way for more targeted therapeutic applications.

Development of Advanced Delivery Systems

The therapeutic efficacy of this compound is dependent on its ability to reach its target site in the body at an effective concentration and release its therapeutic payload, nitric oxide, in a controlled manner. The inherent instability and short half-life of NO pose significant challenges for its delivery. nih.gov Advanced drug delivery systems, particularly those based on nanotechnology, offer promising solutions to overcome these hurdles. nih.govmdpi.com

Nanocarriers can protect the NO-donating compound from premature degradation, improve its solubility, and enable targeted delivery to specific tissues or cells. nih.gov This targeted approach can enhance therapeutic efficacy while minimizing potential side effects.

Nanocarrier Type Description Potential Advantages for NO-Donor Delivery
Polymeric NanoparticlesBiodegradable polymers can encapsulate the drug, degrading into non-toxic monomers.Offers high stability in biological fluids and allows for controlled, sustained release of the NO-donor. nih.gov
LiposomesVesicles with a phospholipid bilayer structure that can carry both hydrophilic and lipophilic drugs.Biocompatible and can be surface-modified for active targeting to specific cell types.
Silica Nanoparticles (SiNPs)Porous structures with tunable surface functionalities.Non-toxic, straightforward to synthesize, and allows for controlled release of the NO-donor. nih.gov
DendrimersHighly branched, monodisperse macromolecules with a well-defined three-dimensional structure.Provides a high drug-loading capacity and precise control over the release kinetics.

Future research will focus on designing and optimizing these nanocarrier systems to control the spatiotemporal release of NO from this compound, thereby maximizing its therapeutic benefit. mdpi.com

Rational Drug Design Based on Mechanistic Data

Rational drug design is an inventive process of creating new medications based on a thorough understanding of the biological target. rsc.org This approach moves away from traditional trial-and-error screening towards a more targeted and efficient discovery process. For this compound, mechanistic data obtained from omics studies and other biochemical assays will be invaluable for designing next-generation analogues with improved properties.

The process typically involves:

Target Identification and Validation: Identifying the specific enzyme or receptor that the compound interacts with.

Structural Analysis: Determining the three-dimensional structure of the target, often in complex with the lead compound, using techniques like X-ray crystallography.

Synthesis and Evaluation: Synthesizing the newly designed compounds and testing their biological activity to validate the computational predictions.

This iterative cycle of design, synthesis, and testing allows for the systematic optimization of the lead compound to enhance potency, selectivity, and pharmacokinetic properties. For example, by understanding the binding site of this compound on a target protein, medicinal chemists can design modifications to the thiazole (B1198619) ring or the linker to the nitrooxy group to improve binding affinity and specificity. mdpi.comnih.gov

Exploration of Novel Therapeutic Indications

The thiazole scaffold is known for its wide range of pharmacological activities. nih.govbohrium.comeurekaselect.comglobalresearchonline.net Thiazole derivatives have been investigated and developed as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic agents. mdpi.comnih.govresearchgate.netnih.govwisdomlib.org This versatility suggests that this compound may have therapeutic potential beyond its initially intended applications.

Potential Therapeutic Area Rationale Based on Thiazole Derivatives Potential Mechanism
Oncology Many thiazole-containing compounds, including the FDA-approved drug Dasatinib, exhibit potent anticancer activity. nih.govInhibition of cancer cell migration and invasion, induction of apoptosis, and cell cycle arrest. mdpi.comnih.gov
Infectious Diseases The thiazole ring is a key component of many compounds with antibacterial and antifungal properties. nih.govTargeting essential bacterial enzymes like tyrosyl-tRNA synthetase or DNA gyrase. nih.gov
Inflammatory Diseases Certain thiazole derivatives have shown potent anti-inflammatory effects.Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. researchgate.net
Neurological Disorders Some thiazole derivatives have demonstrated anticonvulsant and neuroprotective properties. nih.govModulation of neurotransmitter systems or protection against excitotoxicity. rsc.org
Diabetes Thiazole-containing compounds have been explored for their potential in managing diabetes. wisdomlib.orgInhibition of enzymes involved in glucose metabolism.

Future research should involve screening this compound and its analogues against a diverse panel of biological targets and in various disease models to uncover new therapeutic opportunities.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more efficient. youtube.comyoutube.com These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for humans alone.

For the development of compounds like this compound, AI and ML can be applied in several ways:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using machine learning algorithms to predict the biological activity of novel thiazole derivatives based on their chemical structure. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted potency.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. youtube.com By providing the model with a set of desired parameters (e.g., high affinity for a specific target, good pharmacokinetic properties), it can generate novel thiazole-based structures for consideration.

Activity Prediction: AI programs can predict the full spectrum of biological activities for a given compound. For instance, computer-aided prediction systems have been used to forecast novel psychotropic activities, such as anxiolytic and anticonvulsant effects, for new thiazole derivatives. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 4-Methyl-5-(2-nitrooxy-ethyl)-thiazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling nitrooxy-ethyl groups to thiazole cores. Key steps include:

  • Halogenation/Nitration : Introduce nitrooxy groups via controlled nitration (e.g., using HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration .
  • Cyclization : Form the thiazole ring using α-haloketones and thiourea derivatives in polar aprotic solvents (e.g., DMSO) with reflux (80–100°C) .
  • Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Yields range from 50–75% depending on steric hindrance .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., nitrooxyethyl protons at δ 4.3–4.5 ppm; thiazole C-2 carbon at δ 165–170 ppm) .
  • IR Spectroscopy : Detect functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, thiazole C=N at 1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₇H₉N₂O₃S: calculated 213.0342) .

Q. How is the purity of synthesized this compound assessed?

  • Methodological Answer :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30). Purity >95% is acceptable for biological testing .
  • Melting Point : Compare experimental values (e.g., 141–143°C) with literature to identify impurities .

Advanced Research Questions

Q. How can molecular docking predict the biological targets of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., cyclooxygenase-2, bacterial DNA gyrase) .
  • Docking Software : Use AutoDock Vina or Schrödinger Maestro. Parameters: grid size 25 ų, exhaustiveness = 20. Validate with co-crystallized ligands (RMSD <2.0 Å) .
  • Free Energy Calculations : MM-GBSA scoring refines binding affinity predictions (ΔG < -7 kcal/mol indicates strong binding) .

Q. What strategies resolve contradictions in biological activity data for thiazole derivatives?

  • Methodological Answer :

  • Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays to rule out false positives .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for cytotoxicity) to identify outliers and consensus mechanisms .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced efficacy?

  • Methodological Answer :

  • Substituent Variation : Replace nitrooxy with sulfonamide or carbamate groups to modulate solubility/logP .
  • Bioisosterism : Substitute thiazole with oxazole or triazole rings while retaining H-bonding capacity .
  • Pharmacophore Mapping : Identify critical features (e.g., nitrooxy H-bond acceptors) using software like MOE or Discovery Studio .

Q. What experimental approaches evaluate the stability of the nitrooxy group under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC over 24 hours .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess nitrooxy reduction by NADPH-dependent enzymes .

Key Challenges and Recommendations

  • Synthetic Challenges : Nitrooxy groups are prone to hydrolysis; use anhydrous conditions and low temperatures during synthesis .
  • Biological Testing : Combine in vitro assays with in vivo models (e.g., murine infection) to validate therapeutic potential .
  • Data Reproducibility : Report detailed reaction conditions (e.g., solvent purity, catalyst batches) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.